molecular formula C5H4ClNO2 B6237517 methyl 3-chloro-2-cyanoprop-2-enoate CAS No. 57337-96-9

methyl 3-chloro-2-cyanoprop-2-enoate

Cat. No.: B6237517
CAS No.: 57337-96-9
M. Wt: 145.5
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Description

Methyl 3-chloro-2-cyanoprop-2-enoate is an α,β-unsaturated ester with the molecular formula C₅H₄ClNO₂ and a molar mass of 145.5 g/mol. Its structure features:

  • A methyl ester group (-COOCH₃) at position 1.
  • A cyano group (-CN) at position 2.
  • A chlorine atom at position 3.
  • A conjugated double bond between positions 2 and 3.

This compound’s reactivity is driven by the electron-withdrawing effects of the cyano and chlorine groups, which enhance the electrophilicity of the α,β-unsaturated system. It is commonly used as a monomer or intermediate in organic synthesis, particularly in cycloadditions and polymerization reactions .

Properties

CAS No.

57337-96-9

Molecular Formula

C5H4ClNO2

Molecular Weight

145.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2-cyanoprop-2-enoate can be synthesized through the polymerization and cracking of methyl cyanoacetate. The process involves mixing methyl cyanoacetate with piperidine and adding it to preheated formaldehyde at 80°C . Another method involves the reaction of methyl cyanoacetate with phosphorus pentoxide and tricresol phosphate under micro negative pressure, followed by heating to 230°C for cracking .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with alcohols can produce ester derivatives.

Scientific Research Applications

Methyl 3-chloro-2-cyanoprop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of adhesives, coatings, and other materials.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-cyanoprop-2-enoate involves its reactivity with nucleophiles and electrophiles. The nitrile and ester groups in the compound make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl 2-(3-Chloro-4-fluorophenyl)prop-2-enoate
  • Molecular Formula : C₁₀H₈ClFO₂ (Molar mass: 214.62 g/mol) .
  • Key Differences: Aromatic substitution: A 3-chloro-4-fluorophenyl group replaces the aliphatic chlorine and cyano substituents. Reactivity: The phenyl group introduces resonance stabilization, reducing electrophilicity compared to methyl 3-chloro-2-cyanoprop-2-enoate. This makes it less reactive in nucleophilic additions but more stable under thermal conditions.
3-Chloro-2-methyl-1-propene (Methallyl Chloride)
  • Molecular Formula : C₄H₇Cl (Molar mass: 90.55 g/mol) .
  • Key Differences: Lacks ester and cyano groups; it is a simple chlorinated alkene. Applications: Primarily used in polymer production (e.g., methallyl resins). The absence of electron-withdrawing groups results in lower polarity and reduced reactivity toward nucleophiles.
Methyl 2-cyanoacrylate
  • Molecular Formula: C₅H₅NO₂ (Molar mass: 111.1 g/mol).
  • Key Differences: Contains a cyano group but lacks a chlorine substituent. Reactivity: Rapid anionic polymerization upon exposure to moisture (basis for "super glue").

Physicochemical Properties

Property This compound Methyl 2-(3-Chloro-4-fluorophenyl)prop-2-enoate Methallyl Chloride
Molecular Weight 145.5 g/mol 214.62 g/mol 90.55 g/mol
Polarity High (due to -CN and -Cl) Moderate (aromatic stabilization) Low
Boiling Point ~200–220°C (estimated) Not reported 72–74°C
Reactivity High (electrophilic double bond) Moderate Low

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